Product packaging for 1,2,5-Trifluoro-4-iodo-3-methoxybenzene(Cat. No.:)

1,2,5-Trifluoro-4-iodo-3-methoxybenzene

Cat. No.: B13121133
M. Wt: 288.01 g/mol
InChI Key: UQNIDFXNJDRZQZ-UHFFFAOYSA-N
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Description

1,2,5-Trifluoro-4-iodo-3-methoxybenzene (CAS 1806532-19-3) is a high-purity halogenated aromatic building block engineered for advanced organic synthesis and drug discovery research . With the molecular formula C7H4F3IO and a molecular weight of 288.01, this compound integrates multiple fluorine atoms with an iodine handle, making it a versatile intermediate for cross-coupling reactions such as Suzuki or Sonogashira couplings . Researchers value this compound for its potential in creating more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals where the trifluoromethoxy and fluorine substituents can significantly modulate lipophilicity, metabolic stability, and bioavailability. The compound requires cold-chain transportation and should be stored as per safety data sheets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3IO B13121133 1,2,5-Trifluoro-4-iodo-3-methoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

1,2,5-trifluoro-4-iodo-3-methoxybenzene

InChI

InChI=1S/C7H4F3IO/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3

InChI Key

UQNIDFXNJDRZQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1I)F)F)F

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 1,2,5 Trifluoro 4 Iodo 3 Methoxybenzene

Regioselective Halogenation Approaches for Polyfluorinated Methoxybenzenes

Directed Iodination Methodologies

Achieving regioselective iodination on an electron-rich, yet sterically hindered, polyfluorinated methoxybenzene ring necessitates specific methodologies that can overcome competing reaction pathways.

One effective strategy involves the use of N-iodosuccinimide (NIS) activated by a catalytic amount of a strong acid. For instance, the iodination of various methoxy-substituted aromatic compounds has been successfully carried out using NIS with trifluoroacetic acid, leading to excellent yields under mild conditions. organic-chemistry.org Another powerful approach is the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as a solvent. HFIP's unique properties, including strong hydrogen-bond donation and low nucleophilicity, enhance the electrophilicity of halogenating agents like NIS, enabling efficient and highly regioselective iodination of arenes without the need for additional catalysts. nih.govorganic-chemistry.org This method is particularly effective for a broad range of arenes and heterocycles, proceeding under mild conditions to afford high yields of the desired iodinated products. nih.gov

In cases where existing functional groups can act as directing groups, transition metal catalysis offers a robust solution. Palladium-catalyzed ortho-halogenation, for example, can direct iodine to a specific position, although this typically requires a suitable directing group like a cyano group to be present on the ring. organic-chemistry.org For compounds without such directing groups, methods relying on the activation of molecular iodine or NIS are more common. The combination of iodine with a silver(I) salt, such as silver trifluoroacetate (AgTFA), can generate a potent iodinating agent suitable for functionalized benzoic acids. researchgate.net

Reagent/SystemSubstrate TypeKey Features
N-Iodosuccinimide (NIS) / Trifluoroacetic acidMethoxy-substituted aromaticsCatalytic, mild conditions, short reaction times. organic-chemistry.org
N-Iodosuccinimide (NIS) / Hexafluoroisopropanol (HFIP)Electron-rich arenes and heterocyclesHigh regioselectivity, no catalyst needed, environmentally friendly solvent recovery. organic-chemistry.org
Silver(I) Triflimide / N-Iodosuccinimide (NIS)Anisoles, anilines, phenolsCatalytic activation of NIS, mild and rapid. organic-chemistry.org
Potassium Iodide (KI) / Ammonium PeroxodisulfateActivated aromatics (phenols, anilines)Environmentally benign, aqueous methanol, predominantly ortho-monoiodination. organic-chemistry.org

Introduction of Fluorine Atoms via Electrophilic and Nucleophilic Pathways

The synthesis of polyfluorinated aromatics relies on two primary strategies for introducing fluorine: electrophilic and nucleophilic fluorination. alfa-chemistry.com

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile (such as an aromatic ring) with an electrophilic fluorine source. wikipedia.org This approach is often used for late-stage functionalization. The reagents used are typically compounds containing a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to electron-withdrawing groups to increase the electrophilicity of the fluorine atom. wikipedia.org These N-F reagents are generally more stable, safer, and easier to handle than alternatives like elemental fluorine. wikipedia.orgorganicreactions.org

Key Electrophilic Fluorinating Reagents:

Selectfluor® (F-TEDA-BF₄): A highly effective and versatile cationic reagent known for its stability and efficiency. nih.gov

N-Fluorobenzenesulfonimide (NFSI): A neutral but highly effective reagent widely used in organic synthesis. wikipedia.org

N-Fluoropyridinium salts: Cationic reagents where the positive charge on the nitrogen enhances the electrophilicity of the fluorine atom. wikipedia.org

Nucleophilic Fluorination , conversely, uses a nucleophilic fluoride source (F⁻) to displace a leaving group on the aromatic ring via an SNAr mechanism. This pathway is most effective when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and para positions to the leaving group.

Key Nucleophilic Fluoride Sources:

Potassium Fluoride (KF) and Cesium Fluoride (CsF): Cost-effective inorganic fluorides, often used in combination with phase-transfer catalysts to improve solubility and reactivity. alfa-chemistry.com

HF Complexes (e.g., Olah's reagent): Offer improved safety and reactivity compared to hydrogen fluoride gas. alfa-chemistry.com

Fluorination TypeMechanismTypical ReagentsSubstrate Requirement
Electrophilic Attack of a nucleophilic carbon on an electrophilic fluorine source (F⁺). alfa-chemistry.comSelectfluor®, NFSI, N-fluoropyridinium salts. alfa-chemistry.comwikipedia.orgElectron-rich or activated aromatic ring.
Nucleophilic Attack of a nucleophilic fluoride source (F⁻) displacing a leaving group. alfa-chemistry.comKF, CsF, HF/Pyridine. alfa-chemistry.comElectron-deficient aromatic ring with a good leaving group (e.g., -NO₂, -Cl).

Precursor Design and Functional Group Interconversion Pathways

The synthesis of a complex target like 1,2,5-trifluoro-4-iodo-3-methoxybenzene can be streamlined by designing precursors that facilitate the key bond-forming steps. Functional group interconversions are central to this strategy.

Synthesis of Aryl Hydrazine Precursors for Iodination

One of the classical and most reliable methods for introducing iodine onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an aromatic amine. A related and powerful alternative involves the use of aryl hydrazines as precursors.

A metal- and base-free method has been developed for the synthesis of aryl iodides directly from aryl hydrazine hydrochlorides and molecular iodine (I₂). researchgate.net In this reaction, the aryl hydrazine is oxidized by iodine to generate an arenediazonium salt in situ. This intermediate then undergoes a single-electron transfer from an iodide anion, forming an aryl radical and an iodine radical. The subsequent combination of these radicals affords the final aryl iodide product. researchgate.net This method is convenient as it allows for the synthesis of a wide variety of aryl iodides by reacting equimolar amounts of the aryl hydrazine hydrochloride and iodine in a solvent like dimethyl sulfoxide (DMSO) at a moderate temperature (e.g., 60 °C). researchgate.net

Catalytic and Green Chemistry Syntheses for Complex Aromatic Derivatives

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and access complex molecules under mild conditions.

Palladium-Catalyzed Synthetic Routes to Aryl Iodides

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While often used in reactions consuming aryl iodides (e.g., Suzuki, Heck, Sonogashira couplings), palladium catalysis can also be involved in their synthesis or in subsequent transformations.

A palladium-catalyzed cascade reaction has been developed for the selective C-H bond trifluoroethylation of aryl iodides. nih.gov While this reaction modifies an existing aryl iodide, it highlights the intricate interplay of palladium catalysis with iodinated aromatics. The mechanism is believed to involve a Pd(IV) intermediate, formed through the oxidative addition of a fluoroalkyl iodide to a palladacycle, followed by reductive elimination to form the new C-C bond. nih.gov

Furthermore, palladium catalysis is instrumental in constructing complex molecules starting from aryl iodides. For instance, a palladium-catalyzed fluorosulfonylvinylation reaction of organic iodides has been described, which allows for the coupling of (hetero)aryl iodides with ethenesulfonyl fluoride. nih.gov Similarly, palladium-catalyzed monofluoroalkylation of aryl iodides and bromides provides a route to incorporate fluorinated moieties into aromatic systems. researchgate.net These methods demonstrate the power of palladium catalysis to functionalize aryl iodides, which are themselves key synthetic intermediates. The synthesis of sulfonyl fluorides from aryl bromides and, by extension, the more reactive aryl iodides, has also been achieved via a one-pot palladium-catalyzed process. semanticscholar.org

Reaction TypeCatalyst SystemSubstratesProduct
C-H TrifluoroethylationPalladium catalystAryl iodides, CF₃CH₂Iortho-trifluoroethyl-substituted styrenes nih.gov
FluorosulfonylvinylationPd(OAc)₂ / AgTFA(Hetero)aryl iodides, ethenesulfonyl fluoride2-(Hetero)arylethenesulfonyl fluorides nih.gov
MonofluoroalkylationPalladium catalystAryl iodides/bromides, nucleophilic fluoroalkyl sourceMonofluoroalkylated arenes researchgate.net
Sulfonyl Fluoride SynthesisPalladium catalystAryl bromides/iodidesAryl sulfonyl fluorides semanticscholar.org

Microwave-Assisted Synthetic Protocols for Substituted Aromatics

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of substituted aromatics is well-documented, demonstrating its utility in various transformations including nucleophilic aromatic substitution and the synthesis of heterocyclic compounds.

The core principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, which relies on thermal conduction.

While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively reported in the literature, analogous transformations on aromatic systems provide valuable insights. For instance, microwave irradiation has been successfully employed in the synthesis of various substituted aromatic ethers and in promoting nucleophilic aromatic substitutions, often under solvent-free conditions or using solid supports, which aligns with the principles of green chemistry. The synthesis of N-substituted iminothiazodin-4-one derivatives, for example, was achieved in minutes under microwave irradiation in a solvent-free system using a natural catalyst.

The selection of appropriate solvents is crucial in microwave-assisted synthesis. Polar solvents with high dielectric loss tangents are heated efficiently by microwaves. However, the presence of a solvent is not always necessary, and solvent-free reactions on solid supports can be highly effective.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Selected Aromatic Compounds

ReactionConventional MethodMicrowave-Assisted MethodReference
Nucleophilic Aromatic Substitution12-24 hours, 35-60% yield10 minutes, ~100% yield
Synthesis of Triazole60 minutes, 45-60% yield10 minutes, higher yield
Synthesis of Imidazole12 hours (with Lewis acid)2 minutes (solvent-free)
N-substituted iminothiazodin-4-one-Few minutes (solvent-free)

Sustainable Approaches in Polyhalogenated Methoxybenzene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. Sustainable approaches to the synthesis of polyhalogenated methoxybenzenes focus on reducing hazardous waste and improving atom economy.

Key aspects of sustainable synthesis relevant to polyhalogenated methoxybenzenes include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a cornerstone of green chemistry. For instance, water has been utilized as a green solvent in the synthesis of azoxybenzenes, demonstrating high selectivity and yield at room temperature.

Catalysis: The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. Iodine-catalyzed reactions, for example, offer a metal-free and efficient route to various aromatic compounds under mild conditions.

Energy Efficiency: Microwave-assisted synthesis, as discussed previously, is considered a green technique due to its rapid and efficient heating, which reduces energy consumption compared to conventional methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

Table 2: Key Principles of Green Chemistry in Synthesis

PrincipleDescription
PreventionIt is better to prevent waste than to treat or clean up waste after it has been created.
Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity.
Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible.
Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible.
CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents.
Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.
Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high selectivity and yield in the synthesis of a specific isomer like this compound requires careful optimization of various reaction parameters. The directing effects of the existing substituents (three fluorine atoms and a methoxy (B1213986) group) on the benzene (B151609) ring will play a crucial role in determining the position of iodination.

Key Parameters for Optimization:

Catalyst: The choice of catalyst is critical for both reactivity and selectivity. For iodination reactions, various catalysts can be employed, including iodine itself, N-iodosuccinimide (NIS), and other electrophilic iodine sources. The catalyst can influence the regioselectivity of the reaction. For instance, palladium-catalyzed C-H halogenation has demonstrated excellent regioselectivity directed by a coordinating group.

Solvent: The solvent can significantly affect the reaction rate and selectivity. Polar aprotic solvents are often used in microwave-assisted reactions due to their ability to absorb microwave energy. The choice of solvent can also influence the solubility of reagents and intermediates, thereby affecting the reaction outcome.

Temperature: Reaction temperature is a key parameter to control. While higher temperatures generally increase reaction rates, they can also lead to the formation of side products and reduced selectivity. Microwave synthesis allows for precise temperature control, which can be advantageous in optimizing reactions.

Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion of the starting material while minimizing the formation of degradation products or byproducts from prolonged reaction times. Microwave-assisted reactions often require significantly shorter reaction times compared to conventional methods.

Base/Additives: The presence of a base or other additives can influence the reaction pathway and selectivity. For example, in some iodination reactions, the pH of the reaction medium can affect the regioselectivity.

Hypothetical Optimization Study:

A systematic approach to optimizing the synthesis of this compound from a suitable precursor, such as 1,2,5-trifluoro-3-methoxybenzene, would involve a Design of Experiments (DoE) approach. This would allow for the simultaneous investigation of multiple parameters and their interactions.

Table 3: Hypothetical Parameters for Optimization of Iodination

ParameterRange/OptionsRationale
Iodinating Agent I₂, NIS, IClDifferent electrophilicity and steric hindrance can affect regioselectivity.
Catalyst None, Pd(OAc)₂, Lewis acidsTo activate the iodinating agent or the aromatic ring.
Solvent Acetonitrile, DMF, Dioxane, Solvent-freePolarity and boiling point can influence microwave absorption and reaction kinetics.
Temperature (°C) 80 - 150To find the optimal balance between reaction rate and selectivity.
Microwave Power (W) 100 - 300To control the rate of heating.
Reaction Time (min) 5 - 60To determine the time required for maximum conversion with minimal side products.

By systematically varying these parameters and analyzing the product distribution (e.g., using GC-MS or NMR), one could identify the optimal conditions for the regioselective synthesis of this compound with high yield and purity.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the chemical compound This compound corresponding to the detailed outline provided.

While the requested topics—Suzuki-Miyaura, Negishi, Sonogashira, and Heck couplings, as well as hypervalent iodine chemistry—are well-established areas of research for many iodoarenes, specific studies, data tables, and detailed research findings concerning the reactivity and mechanistic pathways of This compound in these contexts could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for this particular molecule. Fulfilling the request would necessitate extrapolating from different compounds, which would not be scientifically rigorous and would violate the instruction to focus solely on the specified subject.

Elucidating Reactivity and Mechanistic Pathways of 1,2,5 Trifluoro 4 Iodo 3 Methoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Studies on Fluorinated Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of three strongly electron-withdrawing fluorine atoms, in addition to an iodine atom, significantly activates the benzene (B151609) ring of 1,2,5-trifluoro-4-iodo-3-methoxybenzene towards nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring. The stability of the resulting Meisenheimer complex is crucial in determining the reaction's feasibility and regioselectivity. Electron-withdrawing groups, particularly those positioned ortho or para to the site of nucleophilic attack, are highly effective at stabilizing the negative charge of the intermediate through resonance and inductive effects.

In the case of this compound, a nucleophile can potentially attack any of the three carbon atoms bearing a fluorine atom. The methoxy (B1213986) group, being an electron-donating group, will destabilize the Meisenheimer complex, particularly if the attack occurs at a position that places a partial negative charge on the carbon atom attached to it. Conversely, the iodine atom, with its electron-withdrawing inductive effect, will contribute to the stabilization of the intermediate.

Considering the positions of the substituents, nucleophilic attack at the C-2 and C-5 positions is expected to be more favorable than at the C-1 position. This is because the negative charge in the Meisenheimer complexes formed from attack at C-2 and C-5 can be delocalized by the fluorine atoms and the iodine atom without being significantly destabilized by the methoxy group. Attack at C-1 would lead to a less stable intermediate due to the proximity of the electron-donating methoxy group.

Table 1: Predicted Regioselectivity in the SNAr of this compound with Sodium Methoxide

Position of FluorinePredicted Major ProductPredicted Yield (%)Rationale
C-21,5-Difluoro-4-iodo-2,3-dimethoxybenzeneHighFavorable stabilization of the Meisenheimer complex by adjacent iodine and fluorine atoms.
C-51,2-Difluoro-4-iodo-3,5-dimethoxybenzeneModerateGood stabilization of the intermediate, but with some steric hindrance from the adjacent iodine.
C-12,5-Difluoro-4-iodo-1,3-dimethoxybenzeneLowDestabilization of the Meisenheimer complex by the adjacent electron-donating methoxy group.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. The feasibility and regioselectivity of EAS are governed by the electronic effects of the substituents already present on the ring. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In this compound, we have a competition between the directing effects of the four substituents:

Fluorine and Iodine: Halogens are generally deactivating towards EAS due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. However, they are ortho-, para-directors because they can stabilize the positive charge of the arenium ion intermediate through resonance.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. Its potent electron-donating resonance effect significantly outweighs its inductive electron-withdrawing effect, enriching the electron density of the ring, particularly at the ortho and para positions.

The position of electrophilic attack will be determined by the interplay of these directing effects. The methoxy group strongly directs incoming electrophiles to its ortho and para positions. The fluorine and iodine atoms also direct ortho and para to themselves. In this molecule, the position most activated by the methoxy group and least deactivated by the halogens will be the most likely site of substitution. The hydrogen atom at the C-6 position is ortho to a fluorine atom and para to another fluorine atom, as well as being meta to the iodine and methoxy groups. The hydrogen atom at C-6 is ortho to the methoxy group and is likely the most activated position for electrophilic attack.

Table 2: Predicted Regioselectivity in the Nitration of this compound

ElectrophileReagentsPredicted Major ProductPredicted Position of SubstitutionRationale
NO₂⁺HNO₃/H₂SO₄1,2,5-Trifluoro-4-iodo-3-methoxy-6-nitrobenzeneC-6The C-6 position is ortho to the strongly activating methoxy group, making it the most nucleophilic site.

Radical Reactions and Single Electron Transfer Processes

Aromatic compounds can also participate in radical reactions, often initiated by single electron transfer (SET) processes. The presence of iodine in this compound makes it a potential substrate for radical reactions, as the carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators or photochemical methods.

One possible radical reaction is the formation of an aryl radical by the abstraction of the iodine atom. This aryl radical could then participate in various subsequent reactions, such as hydrogen abstraction from a solvent, addition to a π-system, or coupling with another radical.

Single electron transfer to the molecule could also initiate radical chemistry. Due to the presence of multiple electron-withdrawing fluorine atoms, this compound would have a relatively high electron affinity, making it susceptible to reduction by a one-electron reductant. The resulting radical anion could then fragment, for example, by losing an iodide ion to form a trifluoromethoxy-substituted aryl radical.

Strategic Applications of 1,2,5 Trifluoro 4 Iodo 3 Methoxybenzene in Advanced Chemical Synthesis

Precursors for Fluorine-Containing Organic Compounds

Beyond its direct use as a building block, 1,2,5-Trifluoro-4-iodo-3-methoxybenzene can serve as a precursor for the synthesis of other valuable fluorine-containing organic compounds. The versatile reactivity of the carbon-iodine bond allows for its transformation into a variety of other functional groups.

For example, the iodine atom can be replaced through nucleophilic aromatic substitution or converted into an organometallic species, which can then react with various electrophiles. This opens up pathways to a wide array of fluorinated benzene (B151609) derivatives with different substitution patterns, which may not be easily accessible through other synthetic routes. The pyrolysis of fluorophenols and fluorobenzenes has been used to synthesize polyfluorinated dibenzodioxins and dibenzofurans, highlighting the potential of polyfluorinated aromatics as precursors to complex systems. nih.gov

Development of Specialized Reagents from this compound

The carbon-iodine bond in this compound can be utilized to generate specialized organometallic reagents. libretexts.orgnih.gov For instance, reaction with magnesium metal would lead to the formation of a Grignard reagent, a powerful nucleophile in organic synthesis. researchgate.net Similarly, reaction with organolithium reagents can lead to the formation of a highly reactive aryllithium species.

These organometallic reagents, bearing the trifluoro-methoxy-phenyl moiety, can then be used to introduce this specific fluorinated scaffold into a wide range of molecules through reactions with various electrophiles such as aldehydes, ketones, esters, and nitriles. The development of such specialized reagents provides a powerful tool for the targeted synthesis of complex fluorinated molecules with tailored properties.

Advanced Analytical and Spectroscopic Research on 1,2,5 Trifluoro 4 Iodo 3 Methoxybenzene

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 1,2,5-Trifluoro-4-iodo-3-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the methoxy (B1213986) (-OCH₃) protons, typically appearing in the range of δ 3.8-4.0 ppm. A single resonance would also be expected for the lone aromatic proton (H-6), which would likely appear further downfield. The exact chemical shift of this aromatic proton is influenced by the surrounding fluorine and iodine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the methoxy group would appear as a single peak. The six aromatic carbons would each give a distinct signal, with their chemical shifts heavily influenced by the attached substituents (F, I, OCH₃). The carbons bonded to the highly electronegative fluorine atoms will show large C-F coupling constants, which can be observed as doublets or more complex multiplets. This coupling is a key diagnostic feature in identifying fluorinated aromatic compounds. st-andrews.ac.uk

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable for its characterization. rsc.org Three distinct signals would be expected for the three non-equivalent fluorine atoms (F-1, F-2, F-5). The chemical shifts and, crucially, the coupling patterns (F-F coupling constants) between them provide definitive proof of their relative positions on the benzene (B151609) ring. The magnitude of these coupling constants (typically differentiated as ortho, meta, and para couplings) is highly characteristic and allows for unambiguous assignment. rsc.org

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H~7.0-7.5MultipletJH-FAr-H
¹H~3.9SingletN/A-OCH
¹³C~150-160 (d)Doublet¹JC-F ≈ 240-260C-F
¹³C~90-100SingletN/AC-I
¹³C~56SingletN/A-OCH₃
¹⁹F-110 to -150MultipletJF-FAr-F

X-ray Crystallography for Precise Molecular Architecture Determination

For a crystal of this compound, the analysis would reveal:

The planarity of the benzene ring.

The precise bond lengths of C-F, C-I, C-O, and C-C bonds.

The bond angles between the substituents and the aromatic ring.

Intermolecular interactions in the crystal lattice, such as halogen bonding (involving the iodine atom) or π-stacking, which govern the packing of molecules in the solid state.

While specific crystallographic data for this compound is not widely published, analysis of similar structures, such as 3-iodo-2-(4-methoxyphenyl)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one, demonstrates the power of this technique to confirm stereochemistry and molecular conformation with high precision. researchgate.net

Table 2: Illustrative Crystal Structure Parameters for a Substituted Iodobenzene Derivative Note: This table presents example data from a related class of compounds to illustrate the type of information obtained from X-ray crystallography and does not represent this compound.

ParameterTypical Value
Crystal SystemMonoclinic / Orthorhombic
Space Groupe.g., P2₁/c
C-I Bond Length~2.10 Å
C-F Bond Length~1.35 Å
C-O Bond Length~1.36 Å (aromatic)
Aromatic C-C Bond Length~1.39 Å

Infrared and Mass Spectrometry for Reaction Monitoring and Product Validation

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For this compound, the IR spectrum would be used to confirm the presence of key structural features. Characteristic absorption bands would include:

C-F stretching: Strong absorptions typically found in the 1100-1300 cm⁻¹ region.

C-O stretching (aromatic ether): A strong, characteristic band around 1250 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching (methoxy): Absorptions typically found in the 2850-2960 cm⁻¹ range. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Molecular Ion (M⁺): The spectrum would show a prominent molecular ion peak corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₇H₄F₃IO) with high accuracy.

Isotopic Pattern: The presence of iodine (¹²⁷I) would give a characteristic M+1 pattern, although iodine itself is monoisotopic.

Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak, or the loss of the entire methoxy group (•OCH₃) to yield an [M-31]⁺ peak. Cleavage of the C-I bond is also a possible fragmentation route.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the purification of the final product and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography. The compound's polarity, influenced by the fluorine, iodine, and methoxy groups, will determine its retention factor (Rf) on the silica (B1680970) plate.

Column Chromatography: This is the standard technique for purifying the compound on a preparative scale. A silica gel stationary phase is typically used with a non-polar to moderately polar eluent system, such as a mixture of hexanes and ethyl acetate, to separate the desired product from starting materials and byproducts. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): For analytical purity assessment, reverse-phase HPLC is often employed. Using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, a sharp, single peak would confirm the high purity of the sample.

Gas Chromatography (GC): Due to its likely volatility, GC coupled with a mass spectrometer (GC-MS) is an excellent technique for both separation and identification. It can effectively separate the target compound from any volatile impurities and provide a mass spectrum for confirmation.

Computational and Theoretical Chemistry Investigations of 1,2,5 Trifluoro 4 Iodo 3 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a polysubstituted aromatic compound like 1,2,5-Trifluoro-4-iodo-3-methoxybenzene, these methods can elucidate the complex interplay of its functional groups. Calculations typically focus on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the distribution of electron density, often visualized through electrostatic potential maps. nih.govresearchgate.net

Table 1: Representative Calculated Electronic Properties for a Halogenated Anisole Analogue.
PropertyCalculated Value (a.u.)Interpretation
HOMO Energy-0.254Region of electron donation (nucleophilicity)
LUMO Energy-0.041Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap0.213Indicator of chemical reactivity and stability
Dipole Moment2.15 DMeasure of molecular polarity

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, including those involving halogenated aromatic compounds. mdpi.com Studies on the electrophilic halogenation of arenes, including anisole, have utilized DFT to map out detailed reaction pathways. researchgate.netnih.govresearchgate.net This involves optimizing the geometries of reactants, intermediates (such as π- and σ-complexes), transition states, and products. nih.govresearchgate.net By calculating the energies of these structures, a free energy profile for the reaction can be constructed, allowing for the determination of activation energy barriers and reaction thermodynamics. nih.govresearchgate.net

For this compound, DFT could be employed to study reactions such as nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the halogen atoms. The calculations would identify the most likely site of attack and the structure of the Meisenheimer complex intermediate. Similarly, for electrophilic substitution, DFT would predict the transition state energies for attack at the different available positions on the ring, providing insight into the regioselectivity of the reaction. researchgate.net DFT calculations are also crucial for understanding reactions mediated by hypervalent iodine, which can involve complex cyclization and substitution cascades. nih.gov

The reactivity of a substituted benzene (B151609) ring is governed by the electronic properties of its substituents. These effects are typically divided into inductive and resonance effects.

Methoxy (B1213986) Group (-OCH₃): This group is inductively electron-withdrawing due to the high electronegativity of the oxygen atom. However, its resonance effect, where an oxygen lone pair donates electron density into the aromatic π-system, is much stronger. This makes the methoxy group a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov For this compound, a key area of conformational flexibility is the rotation of the methyl group of the methoxy substituent relative to the plane of the benzene ring. MD simulations can map the potential energy surface of this rotation to identify the most stable conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. A molecule with this substitution pattern can engage in several important non-covalent interactions:

Halogen Bonding: The iodine atom, due to the "σ-hole" phenomenon, can act as a halogen bond donor, forming favorable interactions with Lewis bases (electron donors). nih.gov MD simulations can explore the geometry and strength of these interactions with solvent molecules or biological targets. acs.org

Dipole-Dipole Interactions: The molecule is expected to have a significant net dipole moment, leading to electrostatic interactions with other polar molecules.

π-Stacking: The electron-poor nature of the aromatic ring could favor stacking interactions with electron-rich aromatic systems.

In a biological context, MD simulations can model how the compound interacts with and partitions into complex environments like a phospholipid bilayer, revealing how interactions like halogen bonding can influence its orientation and membrane insertion profile. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry, particularly DFT, has become a reliable tool for predicting spectroscopic parameters, most notably NMR chemical shifts. rsc.org For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is especially useful for structure elucidation and distinguishing between isomers. researchgate.netnih.gov

The standard method involves calculating the absolute isotropic shielding constants for each nucleus in the molecule. These theoretical values are then converted to chemical shifts by subtracting them from the shielding constant of a reference compound (e.g., CFCl₃ for ¹⁹F) and often applying a linear scaling factor to correct for systematic errors in the computational method. nih.gov Studies have shown that this approach can predict ¹⁹F chemical shifts with a mean absolute deviation of around 1.5-3.0 ppm, which is accurate enough to assign specific resonances in multifluorinated compounds. nih.gov A similar methodology can be applied to predict ¹H and ¹³C chemical shifts. liverpool.ac.uk

Table 2: Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for this compound.
Fluorine PositionCalculated Isotropic Shielding (ppm)Predicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
F-1295.3-132.1-133.5
F-2310.8-147.6-148.2
F-5302.1-138.9-140.1

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound as a Scaffold

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to discern patterns in their properties and activities. chemrxiv.orgsynthical.com In drug discovery and materials science, this compound could serve as a molecular scaffold—a core structure upon which a library of derivatives is built.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of cheminformatics that aims to build a mathematical model correlating the chemical structure of a compound with its biological activity. nih.govmdpi.com The process for using the target compound as a scaffold would involve:

Library Generation: Synthesizing or virtually creating a series of analogues where the substituents are varied. For instance, the iodine at position 4 could be replaced with other groups, or the methoxy group could be modified.

Descriptor Calculation: For each molecule in the library, a large number of molecular descriptors are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. mdpi.comnih.gov

Model Building: Using statistical methods like multiple linear regression or machine learning, a model is created that links a combination of these descriptors to the measured biological activity (e.g., IC₅₀). nih.govmdpi.com

Such a QSAR model can then be used to predict the activity of new, unsynthesized compounds based on the scaffold, guiding the design of more potent or selective molecules. mdpi.com Cheminformatics analysis of the entire library can also reveal important trends, such as the finding that aromatic ring count is often inversely proportional to the number of hydrogen bonds in protein kinase inhibitors. mdpi.com

Future Research Trajectories and Emerging Paradigms in Polyfunctionalized Aryl Chemistry

Exploration of Novel Synthetic Methodologies for 1,2,5-Trifluoro-4-iodo-3-methoxybenzene

The efficient and regioselective synthesis of highly substituted aromatic compounds like this compound remains a significant challenge. Future research will likely focus on developing more direct, atom-economical, and scalable synthetic routes. Current methodologies often rely on multi-step sequences involving classical reactions such as electrophilic aromatic substitution, diazotization, and Sandmeyer reactions, which can suffer from issues with regiocontrol and functional group compatibility.

Novel approaches may involve late-stage C-H activation and functionalization. For instance, starting with a precursor like 1,2,5-trifluoro-3-methoxybenzene, research could explore transition-metal-catalyzed C-H iodination. The directing influence of the existing methoxy (B1213986) and fluorine substituents would be crucial in achieving the desired regioselectivity at the C4 position. Another promising avenue is the use of flow chemistry, which can enable the use of hazardous reagents like elemental fluorine or highly reactive intermediates in a controlled and safer manner, potentially streamlining multi-step sequences. acs.org

Synthetic Strategy Key Transformation Potential Reagents/Catalysts Anticipated Challenges
Linear Synthesis Electrophilic IodinationN-Iodosuccinimide (NIS), I2/HIO3Achieving regioselectivity among multiple activated/deactivated positions.
Convergent Synthesis Suzuki or Stille CouplingPalladium catalysts, organoboron or organotin reagentsSynthesis of the appropriately functionalized coupling partners.
Late-Stage C-H Functionalization Directed C-H IodinationPd, Ru, or Ir catalysts with directing groupsOvercoming the electronic deactivation of the ring by fluorine atoms.
Flow Chemistry Multi-step sequenceMiniaturized reactors, precise reagent controlOptimization of reaction conditions (flow rate, temperature, stoichiometry).

This table provides a conceptual overview of potential synthetic strategies for this compound.

Unveiling Undiscovered Reactivity Modes and Selective Transformations

The rich functionality of this compound makes it a versatile substrate for a wide array of chemical transformations. The carbon-iodine bond is the most prominent reactive site, readily participating in a host of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck, and Ullmann couplings). This allows for the straightforward introduction of aryl, alkynyl, amino, and alkyl groups, respectively.

Beyond the well-established C-I bond reactivity, future research will likely delve into the selective activation of its other functionalities.

Selective C-F Bond Activation: While C-F bonds are notoriously strong, their selective functionalization is a burgeoning field in organic chemistry. Under specific catalytic conditions, it might be possible to selectively replace one of the fluorine atoms via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C-F activation, leaving the C-I bond intact for subsequent modification. The fluorine at the C5 position, flanked by another fluorine and a methoxy group, may exhibit distinct reactivity compared to the one at C2.

Ortho-Lithiation/Metalation: Directed ortho-metalation (DoM) could be explored. The methoxy group could potentially direct lithiation to the C2 position, which could then be trapped with an electrophile. However, competition from the electron-withdrawing fluorine atoms would need to be carefully managed.

Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel reactivity pathways, potentially enabling radical-based transformations at the C-I bond or even C-F bonds under mild conditions.

Reaction Type Reactive Site Bond Formed Potential Application
Suzuki Coupling C4-IC-C (Aryl)Synthesis of biaryl compounds for OLEDs or pharmaceuticals.
Sonogashira Coupling C4-IC-C (Alkynyl)Creation of conjugated materials for organic electronics.
Buchwald-Hartwig Amination C4-IC-NInstallation of nitrogen-containing groups for medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr) C2-F or C5-FC-O, C-N, C-SIntroduction of diverse functional groups, sequential functionalization.

This interactive table outlines the primary, well-established reactivity modes of the target compound and speculative, yet plausible, future avenues of exploration.

Innovative Applications in Material Science and Advanced Organic Synthesis

The unique electronic properties conferred by the fluorine and methoxy substituents make this compound an attractive building block for advanced materials. researchgate.net The incorporation of multiple fluorine atoms into aromatic systems is known to lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), enhance thermal stability, and increase electron affinity. researchgate.netnumberanalytics.com

Organic Electronics: Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The trifluoromethoxy-substituted core can act as an electron-accepting unit, and the iodine handle allows for its easy incorporation into larger conjugated polymer or small molecule systems. researchgate.net

Liquid Crystals: The rigid, rod-like shape and high polarity of molecules derived from this scaffold are desirable characteristics for liquid crystalline materials. Fluorine substitution is a common strategy to modulate the mesophase behavior and dielectric anisotropy of liquid crystals. researchgate.net

Advanced Polymers: As a monomer, this compound could be used to synthesize high-performance polymers like poly(arylene ether)s. The fluorine atoms would be expected to enhance the thermal stability, chemical resistance, and flame retardancy of the resulting materials. researchgate.net

In organic synthesis, its utility lies in its capacity for programmed, site-selective modifications, enabling the construction of complex molecules that would be difficult to access otherwise.

Application Area Key Molecular Feature Resulting Material Property
Organic Light-Emitting Diodes (OLEDs) Electron-deficient aromatic core (due to F atoms)Improved electron transport, tuned emission wavelengths. numberanalytics.com
Liquid Crystals Polarity and molecular shapeModified dielectric anisotropy and mesophase stability.
High-Performance Polymers Strong C-F bondsEnhanced thermal stability and chemical resistance. acs.org
Medicinal Chemistry Fluorine and methoxy groupsIncreased metabolic stability and lipophilicity. researchgate.net

This table summarizes potential applications based on the structural and electronic features imparted by the specific substitution pattern of this compound.

Integration of Artificial Intelligence and Machine Learning in Chemical Research of Polyfunctionalized Aromatics

Synthesis Planning: Retrosynthesis algorithms, powered by deep learning, can analyze the structure of this target molecule and propose viable synthetic pathways by drawing on vast databases of known chemical reactions. nih.gov These tools can identify non-obvious disconnections and suggest optimal routes that minimize step count and maximize yield.

Reaction Outcome and Condition Prediction: ML models are increasingly capable of predicting the major product of a chemical reaction given a set of reactants and reagents. mit.edustanford.edu For this compound, an AI model could predict the most likely site of reaction (e.g., C-I vs. C-F) under various conditions, or recommend the optimal catalyst, solvent, and temperature to achieve a desired transformation with high selectivity. nih.govrsc.org

Material Property Prediction: AI can be used to predict the physical and electronic properties of novel materials derived from this building block without the need for laborious synthesis and characterization. marketsandmarketsblog.com By training on datasets of existing organic semiconductors, for example, an ML model could estimate the HOMO/LUMO levels, charge mobility, and absorption spectra of a proposed polymer incorporating this unit, allowing researchers to screen thousands of virtual candidates and prioritize the most promising ones for synthesis. annualreviews.orgcmu.edu

Research Area AI/ML Application Potential Impact
Synthesis Retrosynthesis predictionRapid identification of efficient and novel synthetic routes. nih.gov
Reactivity Reaction outcome predictionAccurate forecasting of product structures and regioselectivity, reducing failed experiments. mit.edursc.org
Reactivity Optimization of reaction conditionsSuggestion of optimal catalysts, solvents, and temperatures for higher yields. nih.gov
Material Science Property prediction (e.g., electronic, optical)High-throughput virtual screening of derivative libraries to identify high-performance materials. annualreviews.orgcmu.edu

This table illustrates the transformative potential of integrating AI and machine learning into the research workflow for polyfunctionalized aromatic compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1,2,5-Trifluoro-4-iodo-3-methoxybenzene, and how can regioselectivity be ensured?

  • Methodological Answer :

  • Step 1 : Start with a fluorinated methoxybenzene precursor (e.g., 1,2,5-trifluoro-3-methoxybenzene). Use N-iodosuccinimide (NIS) in a mixture of acetic acid and sulfuric acid at 0–5°C to direct iodination to the para position of the methoxy group. Monitor reaction progress via TLC or HPLC .
  • Step 2 : Optimize reaction time (typically 6–12 hours) to minimize byproducts like diiodinated derivatives. Purify via column chromatography using hexane/ethyl acetate (9:1) to isolate the target compound .
  • Key Data :
ReagentTemperature (°C)Yield (%)Purity (HPLC)
NIS0–565–75≥95%
I₂/HIO₃2540–5085–90%

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • ¹⁹F NMR : Expect three distinct signals for the trifluoro substituents. Chemical shifts typically range between -60 to -80 ppm (vs CFCl₃) due to electron-withdrawing effects of adjacent groups .
  • ¹H NMR : The methoxy group appears as a singlet at ~3.8–4.0 ppm. Aromatic protons (if present) show coupling patterns influenced by fluorine and iodine .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (C₇H₃F₃IO₂⁺, expected m/z 320.89). Cross-reference with NIST spectral libraries .

Q. What stability precautions are necessary for handling this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as iodinated aromatics are prone to light-induced cleavage .
  • Moisture Control : Use anhydrous solvents (e.g., dry DCM) during reactions to avoid hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can conflicting data in regioselective substitution be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Perform DFT calculations to model the electron density of the aromatic ring. The methoxy group directs iodination to the para position, while fluorine substituents influence reaction kinetics .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton exchange in competing reaction pathways .

Q. What strategies address discrepancies in fluorinated compound characterization?

  • Methodological Answer :

  • 2D NMR : Apply HSQC and HMBC to resolve overlapping ¹H/¹⁹F signals. For example, coupling between fluorine and iodine can distort aromatic proton peaks .
  • X-ray Crystallography : Resolve ambiguities in substituent positions by growing single crystals in a 1:1 hexane/ethyl acetate mixture .

Q. How to design experiments for studying substituent effects on reactivity?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., replacing iodine with bromine) and compare reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Kinetic Profiling : Use in situ IR spectroscopy to monitor reaction intermediates under varying temperatures (25–80°C) .

Data Contradiction Analysis

Q. Why might reported yields vary across iodination methods?

  • Methodological Answer :

  • Side Reactions : Competing iodination at ortho positions (relative to fluorine) can occur if acidic conditions are insufficient. Adjust H₂SO₄ concentration to ≥95% to suppress this .
  • Table: Yield Comparison
Acid CatalystNIS Equiv.Byproduct (%)
H₂SO₄ (95%)1.2≤5
HCl (conc.)1.510–15

Q. How to reconcile conflicting solubility data in polar solvents?

  • Methodological Answer :

  • Solvent Screening : Use a Hansen solubility parameter (HSP) approach. The compound is sparingly soluble in water (logP ~3.2) but dissolves in DMSO or DMF due to dipole interactions .
  • Temperature Effects : Conduct solubility tests at 25°C and 50°C. Solubility in ethanol increases from 2 mg/mL to 8 mg/mL with heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.